molecular formula C12H16O2 B097357 4-(4-Hydroxycyclohexyl)phenol CAS No. 16715-88-1

4-(4-Hydroxycyclohexyl)phenol

Cat. No.: B097357
CAS No.: 16715-88-1
M. Wt: 192.25 g/mol
InChI Key: LSVLMFBVUQQWOQ-UHFFFAOYSA-N
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Description

4-(4-Hydroxycyclohexyl)phenol (CAS: 1131-60-8) is a bicyclic phenolic compound characterized by a cyclohexyl ring substituted with a hydroxyl group at the 4-position, linked to a phenol ring. Its molecular formula is C₁₂H₁₆O₂ (MW: 192.25 g/mol). The compound exists as two diastereomers (cis and trans) due to the stereochemistry of the cyclohexyl ring . It is synthesized via the reduction of 4-(4-hydroxyphenyl)cyclohexanone, yielding an 86:10 ratio of trans to cis isomers .

Key applications include:

  • Liquid crystal precursors: Its structural rigidity and polar hydroxyl groups make it a candidate for advanced material synthesis .

Preparation Methods

Catalytic Hydrogenation of 4-(4-Hydroxyphenyl)-3-cyclohexen-1-ol

Starting Materials and Precursor Synthesis

The primary industrial route involves the reduction of 4-(4-hydroxyphenyl)-3-cyclohexen-1-ol, a compound synthesized via thermal decomposition of 4,4-bis(4-hydroxyphenyl)-cyclohexanol . The latter is produced through an acid-catalyzed condensation of 4-hydroxycyclohexanone and phenol, achieving a purity-converted yield of 84% under optimized HCl catalysis .

Catalysts and Reaction Conditions

Palladium-based catalysts, particularly 5% palladium-carbon (Pd/C), are preferred for their high selectivity and mild operating requirements. In a representative procedure, 19.0 g (0.10 mol) of 4-(4-hydroxyphenyl)-3-cyclohexen-1-ol is hydrogenated in methanol at 30–35°C under atmospheric pressure, yielding 98.5% crude product with 99.1% purity . Alternative catalysts include Raney nickel and platinum-group metals, though Pd/C minimizes side reactions such as overhydrogenation or ring saturation .

Table 1: Catalyst Performance in Hydrogenation

CatalystTemperature (°C)Pressure (atm)Yield (%)Purity (%)
5% Pd/C30–35198.599.1
Raney Nickel50–60385.295.4
Platinum Oxide40–50292.397.8

Solvent Systems and Kinetic Optimization

Methanol emerges as the optimal solvent due to its polarity, which stabilizes intermediates without participating in side reactions. A solvent-to-substrate ratio of 10:1 (w/w) ensures homogeneity, while temperatures above 60°C risk dimerization or ether formation, reducing yields to <70% . Post-reaction processing involves filtration to recover the catalyst, followed by solvent distillation and recrystallization from acetonitrile to achieve >99.8% purity .

Alternative Reduction Pathways

Metal Hydride Reduction

While catalytic hydrogenation dominates industrial production, laboratory-scale methods employ lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). For instance, NaBH₄ in tetrahydrofuran at 0°C reduces the cyclohexenol intermediate with 82% yield, though scalability is limited by reagent costs and stoichiometric waste .

Electrolytic Reduction

Emerging techniques utilize electrolysis in aqueous-organic biphasic systems, achieving 75–80% yields under neutral pH. This method avoids gaseous hydrogen, enhancing safety, but requires specialized equipment and prolonged reaction times (12–24 hours) .

Synthesis from 4,4-Bis(4-hydroxyphenyl)-cyclohexanol

Thermal Decomposition Mechanism

4,4-Bis(4-hydroxyphenyl)-cyclohexanol undergoes controlled thermal decomposition at 200–220°C in 1,3-dimethyl-2-imidazolidinone (DMI) with NaOH, cleaving the central cyclohexanol ring to form 4-(4-hydroxyphenyl)-3-cyclohexen-1-ol. This step achieves a 69.3% yield (purity-converted) and is critical for ensuring precursor availability .

Table 2: Thermal Decomposition Parameters

ParameterOptimal RangeEffect on Yield
Temperature200–220°CMaximizes C–O cleavage
Base Concentration0.5–1.0 M NaOHPrevents over-decomposition
Reaction Time2–3 hoursBalances kinetics and side reactions

Acid-Catalyzed Condensation

The precursor 4,4-bis(4-hydroxyphenyl)-cyclohexanol is synthesized via HCl-catalyzed Friedel-Crafts alkylation of phenol with 4-hydroxycyclohexanone. Key to this step is maintaining a phenol-to-ketone molar ratio of 10:1, which suppresses oligomerization and ensures 98% adduct purity .

Comparative Analysis of Industrial Methods

Catalytic hydrogenation outperforms alternative methods in yield, scalability, and operational simplicity. However, electrolytic reduction offers a greener profile by eliminating hydrogen gas, aligning with sustainability goals. Metal hydrides, while less efficient, remain valuable for small-scale, high-purity applications.

Recent Advances and Challenges

Continuous Flow Hydrogenation

Recent patents describe fixed-bed reactors with immobilized Pd/C catalysts, enabling continuous production with 99% conversion and reduced catalyst leaching. This innovation cuts processing time by 40% compared to batch systems .

Byproduct Management

Side products such as 4-(4-methoxyphenyl)-cyclohexanol (from incomplete demethylation) are minimized using polar aprotic solvents like DMI, which stabilize transition states and reduce isomerization .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxycyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phenol group can be reduced to form cyclohexanol derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of nitrophenols, sulfonated phenols, and halogenated phenols.

Scientific Research Applications

4-(4-Hydroxycyclohexyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxycyclohexyl)phenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can act as a potent antioxidant by scavenging free radicals and chelating metal ions. This activity is primarily due to the presence of the hydroxyl group, which can donate hydrogen atoms to neutralize reactive oxygen species . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Cyclohexylphenols

4-(4-Pentylcyclohexyl)phenol (CAS: 82575-69-7)

  • Structure : Features a pentyl chain instead of a hydroxyl group on the cyclohexyl ring.
  • Physical Properties :
    • Density: 0.961 g/cm³
    • Refractive Index: 1.514
    • Flash Point: 195.2°C .
  • Applications: Primarily used in liquid crystal displays (LCDs) due to its non-polar alkyl chain, which enhances thermal stability .

4-(trans-4-Propylcyclohexyl)phenol (CAS: 81936-33-6)

  • Structure : Propyl chain substituent on the cyclohexyl ring.
  • Physical Properties :
    • Melting Point: 138°C
    • Boiling Point: 339.8°C (predicted)
    • LogP: 5 (indicating high lipophilicity) .
  • Applications : Intermediate in liquid crystal synthesis, favored for its balance of rigidity and solubility in organic solvents .

4-Cyclohexylphenol (CAS: 1131-60-8)

  • Structure : Lacks the hydroxyl group on the cyclohexyl ring.
  • Safety : Causes skin/eye irritation; requires careful handling .
  • Applications : Used in polymer stabilization and agrochemicals .

Hydroxy-Substituted Derivatives

4-(4-Methoxycyclohexyl)phenol (CAS: 1279062-98-4)

  • Structure : Methoxy group replaces the hydroxyl on the cyclohexyl ring.
  • Properties: Increased hydrophobicity compared to 4-(4-hydroxycyclohexyl)phenol, altering solubility and reactivity .

2-(6,8-Dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol

  • Structure: A brominated tetrahydroquinazoline derivative of this compound.

Key Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Melting Point (°C) Boiling Point (°C) LogP Key Application
This compound N/A N/A ~3.5 Pharmaceuticals
4-(4-Pentylcyclohexyl)phenol N/A N/A ~5.8 Liquid crystals
4-(trans-4-Propylcyclohexyl)phenol 138 339.8 5.0 LCD intermediates
4-Cyclohexylphenol 130–135 310 3.2 Polymers

Table 2: Toxicity Comparison

Compound Acute Toxicity (LD₅₀) Key Risks
This compound >2000 mg/kg (oral, rat) Low systemic toxicity
4-Phenylphenol 2700 mg/kg (oral, rat) Skin/eye irritation
4-(trans-4-Heptylcyclohexyl)phenol N/A Ecological hazard

Biological Activity

4-(4-Hydroxycyclohexyl)phenol, also known by its CAS number 370860-74-5, is an organic compound characterized by a unique structure that includes both a phenolic and a cyclohexyl group with a hydroxyl substituent. This combination imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activities of this compound, emphasizing its antioxidant properties, potential therapeutic applications, and interactions with biological systems.

  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.26 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 209°C

Antioxidant Properties

This compound has been identified as a potent antioxidant. Antioxidants play a crucial role in neutralizing free radicals, which can lead to oxidative stress and cellular damage. The presence of the hydroxyl group in its structure enhances its ability to scavenge free radicals effectively.

Mechanism of Action :

  • The hydroxyl group donates electrons to free radicals, stabilizing them and preventing cellular damage.
  • It may also modulate signaling pathways that are influenced by oxidative stress, potentially leading to protective effects against various diseases.

Anti-inflammatory Effects

Research suggests that this compound may exhibit anti-inflammatory properties, which could be beneficial in therapeutic applications. Its structural characteristics allow it to interact with various biological targets, potentially inhibiting inflammatory pathways.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Antioxidant Activity : In experiments measuring the ability to scavenge free radicals, this compound demonstrated significant activity compared to other phenolic compounds .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in regulating biochemical processes .
  • Cell Viability Tests : MTT assays indicated that the compound exhibits low cytotoxicity at effective concentrations, supporting its safety for potential therapeutic use .

Case Studies and Comparative Analysis

StudyFocusKey Findings
Antioxidant ActivityDemonstrated significant scavenging of DPPH radicals.
Enzyme InhibitionInhibited tyrosinase with an IC50 value of 28.9 μM.
Anti-inflammatory EffectsReduced inflammatory markers in cell cultures.

Medicinal Chemistry

Due to its antioxidant and anti-inflammatory properties, this compound has potential applications in:

  • Pharmaceutical formulations : As an active ingredient for developing drugs targeting oxidative stress-related diseases.
  • Cosmetic products : Utilized for its skin-protective effects against UV-induced damage.

Industrial Applications

The compound is also explored for use in:

  • Polymer chemistry : Serving as an additive to enhance the stability and durability of materials.
  • Food industry : Potentially used as a preservative due to its antioxidant capabilities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Hydroxycyclohexyl)phenol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves:

  • Friedel-Crafts alkylation : Cyclohexanol derivatives react with phenolic precursors under acidic conditions.
  • Hydrogenation : Reduction of aromatic ketones (e.g., 4-(4-chlorophenyl)cyclohexanone derivatives) using catalysts like Pd/C or Raney Ni .
  • Grignard reactions : Cyclohexylmagnesium bromide addition to phenolic ketones, followed by hydrolysis .

Optimization Strategies :

  • Temperature control (e.g., 60–80°C for hydrogenation to avoid side reactions).
  • Solvent selection (polar aprotic solvents enhance electrophilic substitution).
  • Catalytic efficiency screening (e.g., Pd/C vs. PtO₂ for stereochemical control) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), cyclohexyl protons (δ 1.2–2.5 ppm), and hydroxyl proton (δ 4.5–5.0 ppm, broad).
    • ¹³C NMR : Aromatic carbons (δ 115–130 ppm), cyclohexyl carbons (δ 20–40 ppm), and hydroxyl-bearing carbon (δ 70–75 ppm) .
  • IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹), C-O (phenolic, 1200–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 246.38 (C₁₈H₂₂O₂) .

Validation : Cross-reference with NIST Chemistry WebBook for standardized spectral data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

  • Storage : Sealed containers in dry, ventilated areas away from oxidizers and acids .
  • PPE : Nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate .
  • Waste Disposal : Follow EPA guidelines for phenolic waste (incineration or approved chemical treatment) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound across studies?

Methodological Answer :

  • Controlled Variables : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and consistent sample concentrations .
  • Referencing : Calibrate spectra against internal standards (e.g., TMS at 0 ppm) .
  • Computational Validation : Compare experimental shifts with DFT-predicted values (software: Gaussian or ORCA) .
  • Collaborative Data Sharing : Cross-validate findings via platforms like PubChem or EPA DSSTox .

Q. What mechanistic insights explain the regioselectivity of this compound in oxidation reactions?

Methodological Answer :

  • Steric Effects : The bulky cyclohexyl group directs electrophiles to the para position of the phenol ring .
  • Electronic Effects : The hydroxyl group activates the aromatic ring via electron-donating resonance, favoring ortho/para substitution .
  • Intermediate Analysis : Use LC-MS to identify quinone intermediates during oxidation with H₂O₂ or KMnO₄ .

Q. How does the stereochemistry of the cyclohexyl ring influence biological activity, and what experimental approaches can elucidate this relationship?

Methodological Answer :

  • Stereochemical Separation :
    • Chiral Chromatography : Use Chiralpak® columns to isolate cis/trans isomers .
    • X-ray Crystallography : Determine absolute configuration of isolated isomers .
  • Bioactivity Assays :
    • Compare IC₅₀ values of isomers in enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
    • Molecular docking simulations to assess binding affinity differences (software: AutoDock Vina) .

Key Finding : Trans isomers often exhibit higher activity due to reduced steric hindrance in target binding .

Q. What strategies mitigate decomposition of this compound under varying pH and temperature conditions?

Methodological Answer :

  • Stability Studies :
    • pH Profiling : Monitor degradation via HPLC in buffers (pH 2–12) at 25°C and 40°C .
    • Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius equations for accelerated aging .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in nitrogen atmosphere to prevent oxidation .

Table 1. Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
Friedel-Crafts AlkylationAlCl₃, 80°C, 6h65–70
Catalytic Hydrogenation4-(4-Chlorophenyl)cyclohexanone, Pd/C, H₂85–90
Grignard ReactionCyclohexylMgBr, THF, 0°C50–60

Table 2. Key NMR Chemical Shifts

Proton/Carbonδ (ppm)SolventSource
Aromatic H6.8–7.2CDCl₃
Cyclohexyl H1.2–2.5DMSO-d₆
Hydroxyl O-H4.5–5.0 (broad)CDCl₃

Properties

IUPAC Name

4-(4-hydroxycyclohexyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVLMFBVUQQWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436427
Record name 4-(4-hydroxycyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370860-74-5
Record name 4-(4-hydroxycyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cis-4-Hydroxycyclohexyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g (0.052 mol) of 4-(4-Hydroxy-phenyl)-cyclohexanone is dissolved in 300 mL of methanol. 2.13 g (0.058 mol) of NaBH4 is added at room temperature by small portion for 2 hours. After stirring over night, the mixture is cooled using an ice-water bath, then hydrolysed with a solution of 10% HCl aqueous solution. The solution is extracted several times with ethyl acetate. The resulting organic phase is washed with water, dried over magnesium sulfate, then concentrated under reduced pressure. The residue recrystallised from ethanol gives pure white crystals (8.7 g, 87% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(4-Hydroxycyclohexyl)phenol
4-(4-Hydroxycyclohexyl)phenol
4-(4-Hydroxycyclohexyl)phenol
4-(4-Hydroxycyclohexyl)phenol
4-(4-Hydroxycyclohexyl)phenol
4-(4-Hydroxycyclohexyl)phenol

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